molecular formula C9H14O5 B3261137 Dimethyl 2-(2-oxopropyl)butanedioate CAS No. 33950-49-1

Dimethyl 2-(2-oxopropyl)butanedioate

Cat. No.: B3261137
CAS No.: 33950-49-1
M. Wt: 202.20 g/mol
InChI Key: ZAANTJBNDXMFCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-(2-oxopropyl)butanedioate can be synthesized through various methods. One common route involves the reaction of dimethyl maleate with acetonyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(2-oxopropyl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Dimethyl 2-(2-oxopropyl)butanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of polymers and resins

Mechanism of Action

The mechanism of action of dimethyl 2-(2-oxopropyl)butanedioate involves its reactivity with various nucleophiles and electrophiles. The compound’s carbonyl group is particularly reactive, allowing it to participate in a wide range of chemical reactions. Molecular targets and pathways include enzyme-catalyzed transformations and interactions with biological macromolecules .

Comparison with Similar Compounds

  • Dimethyl maleate
  • Dimethyl fumarate
  • Dimethyl succinate

Comparison: Dimethyl 2-(2-oxopropyl)butanedioate is unique due to its acetonyl group, which imparts distinct reactivity compared to other similar compounds. For instance, while dimethyl maleate and dimethyl fumarate are primarily used in polymer chemistry, this compound finds broader applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

dimethyl 2-(2-oxopropyl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-6(10)4-7(9(12)14-3)5-8(11)13-2/h7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAANTJBNDXMFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(CC(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855418
Record name Dimethyl 2-(2-oxopropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33950-49-1
Record name Dimethyl 2-(2-oxopropyl)butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-(2-oxopropyl)butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.249.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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